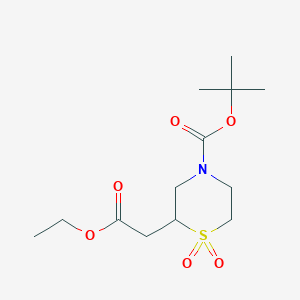

Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide

Description

Properties

IUPAC Name |

tert-butyl 2-(2-ethoxy-2-oxoethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6S/c1-5-19-11(15)8-10-9-14(6-7-21(10,17)18)12(16)20-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIUDLBCUURGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(CCS1(=O)=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Synthesis of Thiomorpholine Derivatives

The foundational step involves synthesizing the core thiomorpholine-4-carboxylate structure, which serves as the precursor for further modifications. This typically involves:

- Reaction of thiomorpholine with suitable carboxylating agents such as methyl chloroformate or carbamoyl chlorides.

- Use of base catalysts like lithium hexamethyldisilazide (LiHMDS) at low temperatures (around -78°C) to facilitate selective acylation, as demonstrated in the synthesis of related thiomorpholine derivatives.

- A study reported the synthesis of 4-tert-butyl-2-methyl thiomorpholine-2,4-dicarboxylate by reacting tert-butyl thiomorpholine-4-carboxylate with methyl chloroformate in the presence of LiHMDS, highlighting the importance of low-temperature conditions for selectivity and yield.

Introduction of the Ethoxy-oxoethyl Side Chain

The key functional group, the 2-(2-ethoxy-2-oxoethyl) moiety, is introduced through a nucleophilic addition or substitution reaction involving ethoxycarbonyl derivatives:

- Reaction of the thiomorpholine core with ethoxycarbonyl reagents, such as ethyl chloroformate or ethoxycarbonyl chlorides, under controlled conditions.

- The process often employs base catalysis and inert solvents like toluene or dichloromethane.

- While specific literature on this exact step is limited, analogous syntheses involve reacting the core heterocycle with ethoxycarbonyl chlorides in the presence of bases, ensuring selective acylation at the desired position.

Oxidation to the Dioxide Form

The final oxidation step involves converting the sulfur atom within the thiomorpholine ring to its dioxide form:

- Oxidation agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or peracetic acid are used.

- Conditions are typically mild, with reactions carried out at room temperature to prevent over-oxidation or degradation.

- The oxidation of sulfur to sulfone derivatives is well-documented, with hydrogen peroxide being a common oxidant for such transformations, ensuring selective oxidation to the sulfone (dioxide) form.

Purification and Characterization

- The synthesized compound is purified via chromatography techniques, such as column chromatography or recrystallization.

- Characterization involves IR, NMR (¹H and ¹³C), mass spectrometry, and HPLC to confirm structure and purity.

Data Table: Summary of Preparation Methods

Notes on the Preparation Methodology

- Temperature control is critical during acylation and oxidation steps to maximize yields and prevent side reactions.

- Choice of solvent influences selectivity; inert solvents like toluene or dichloromethane are preferred.

- Oxidation conditions must be carefully monitored to avoid over-oxidation or degradation of sensitive functional groups.

The synthesis of Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide involves a strategic sequence of heterocyclic formation, functional group modification, and oxidation. The key steps include the preparation of the thiomorpholine core, introduction of the ethoxy-oxoethyl side chain via acylation, and oxidation of sulfur to the sulfone. These methods rely on precise control of reaction conditions, choice of reagents, and purification techniques to obtain high-purity intermediates suitable for pharmaceutical and organic synthesis applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

Substitution: The ethoxy and tert-butyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiomorpholine derivatives with lower oxidation states.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide has been explored for its potential use in drug development. Its structure allows for modifications that can enhance biological activity against various targets.

- Case Study : Research indicates that derivatives of this compound can be synthesized to improve efficacy against specific diseases, including cancer and infectious diseases. For instance, studies have shown that similar morpholine derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells .

Polymer Science

The compound serves as a lactone monomer in the synthesis of polymeric carriers for mRNA delivery systems. This application is particularly relevant in the context of vaccine development and gene therapy.

- Case Study : A notable study published in Proceedings of the National Academy of Sciences discusses the use of charge-altering releasable transporters (CARTs) derived from this compound for mRNA delivery, demonstrating enhanced delivery efficiency and immune response activation .

Biochemistry

In biochemical research, this compound is utilized for its ability to modify biomolecules and study their interactions. It can be employed as a reagent in various synthetic pathways.

- Case Study : Research has shown that compounds with similar structures can act as inhibitors or modulators in enzymatic reactions, providing insights into metabolic pathways .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1648864-64-5

- Molecular Formula: C₁₃H₂₃NO₆S

- Molecular Weight : 321.39 g/mol

- Purity : ≥95% .

Structural Features :

This compound consists of a thiomorpholine ring (a six-membered heterocycle containing one sulfur and one nitrogen atom) modified with:

A tert-butyl carboxylate group at position 2.

A 2-ethoxy-2-oxoethyl substituent at position 3.

Two sulfone groups (1,1-dioxide configuration) on the sulfur atom, enhancing polarity and stability .

Synthesis :

Prepared via reaction of tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide with methyl chloroformate using LiHMDS (1M in THF) at −78°C, followed by further derivatization with primary amines .

Applications :

Primarily used as an intermediate in synthesizing antimicrobial agents. Derivatives exhibit moderate to good activity against bacterial (e.g., Staphylococcus aureus) and fungal strains .

Table 1: Structural and Functional Comparison

Key Comparisons :

Structural Modifications :

- The ethoxy-2-oxoethyl group in the target compound introduces ester functionality, facilitating nucleophilic substitution reactions, whereas the hydroxyethyl analog (CAS 1648864-65-6) offers hydrogen-bonding capability .

- Replacement of thiomorpholine with thiazepane (CAS 1369503-78-5) enlarges the ring, altering steric and electronic properties for specialized applications like protease inhibition .

Synthetic Utility :

- The target compound’s synthesis requires cryogenic conditions (−78°C) for LiHMDS activation, whereas analogs like 3-cyclobutyl-thiomorpholine 1,1-dioxide may employ milder conditions due to simpler substituents .

Biological Activity: Derivatives of the target compound show broader antimicrobial activity compared to quinoline-based analogs (e.g., ethyl-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate), likely due to the thiomorpholine core’s stability .

Physical Properties :

- The target compound’s density (1.211 g/cm³) and boiling point (461.3°C) are higher than those of smaller analogs (e.g., 264.34 g/mol thiazepane derivative), influencing solubility and formulation strategies .

Biological Activity

Tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine-4-carboxylate 1,1-dioxide is a chemical compound characterized by its unique structural features, including a thiomorpholine ring and an ethoxy-oxoethyl substituent. Its molecular formula is C₁₃H₂₃NO₆S, with a molecular weight of 321.39 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features

- Thiomorpholine Ring : Provides structural stability and potential interactions with biological targets.

- Ethoxy-oxoethyl Group : Enhances lipophilicity, facilitating membrane interactions.

- Tert-butyl Group : Increases the compound's hydrophobic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyethyl group can form hydrogen bonds, while the thiomorpholine ring may stabilize interactions with proteins or enzymes. The lipophilic nature of the tert-butyl group allows for better penetration into lipid membranes, enhancing its bioavailability and efficacy.

Potential Pharmacological Applications

Preliminary studies suggest that compounds with similar structures exhibit interactions with biological targets involved in inflammatory pathways and other cellular processes. Here are some potential applications:

- Anti-inflammatory Activity : Similar compounds have shown effectiveness in inhibiting inflammatory mediators.

- Antimicrobial Properties : The compound may possess antibacterial or antifungal activities based on structural comparisons with known active compounds.

- Antitumor Activity : Investigations into related thiomorpholine derivatives indicate potential for inhibiting tumor growth.

Interaction Studies

Several studies have been conducted to elucidate the interaction profiles of thiomorpholine derivatives:

-

Inflammatory Pathway Inhibition :

- Compounds structurally related to tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine have been shown to inhibit nitric oxide production in macrophages, indicating anti-inflammatory potential.

-

Antimicrobial Activity :

- A series of experiments demonstrated that certain thiomorpholine derivatives exhibited significant activity against various bacterial strains, suggesting that the compound may also have similar properties.

-

Cytotoxicity Assessments :

- In vitro studies on cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed moderate cytotoxic effects, warranting further investigation into its antitumor mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine | Piperidine ring instead of thiomorpholine | Different pharmacological properties |

| Tert-butyl 3-(4-chlorophenyl)urea | Urea functional group | Known anti-inflammatory effects |

| Tert-butyl 3-[4-[2-(2-hydroxyethyl)thiomorpholine]] | Hydroxyethyl group | Potentially more hydrophilic |

This table illustrates how the unique combination of functional groups in tert-butyl 2-(2-ethoxy-2-oxoethyl)thiomorpholine may confer distinct biological activities compared to structurally similar compounds.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The deshielded protons adjacent to sulfone groups appear downfield (δ 3.5–4.5 ppm). Carbon signals for SO₂-linked carbons are typically ~60–70 ppm.

- IR spectroscopy : Strong S=O asymmetric/symmetric stretches at 1150–1300 cm⁻¹ confirm sulfone oxidation .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of tert-butyl group: m/z [M - C₄H₉]⁺).

How does computational modeling address electronic effects of the 1,1-dioxide group on thiomorpholine reactivity?

Advanced Research Focus

Density functional theory (DFT) studies reveal that the sulfone group’s electron-withdrawing nature increases ring strain and polarizes adjacent C–S bonds, enhancing susceptibility to nucleophilic attack. For example:

- NBO analysis : Highlights charge delocalization from the thiomorpholine ring to sulfone oxygens.

- Solvent effects : PCM models show aqueous environments stabilize sulfone resonance structures, altering reaction pathways .

What contradictions exist in literature regarding thiomorpholine 1,1-dioxide reactivity, and how can they be resolved?

Advanced Research Focus

Discrepancies in reported reactivity (e.g., nucleophilic substitution rates) often arise from:

- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) accelerate reactions but may favor side products .

- Protecting group stability : The tert-butyl ester’s acid sensitivity (e.g., TFA deprotection in ) can lead to unintended hydrolysis during reactions .

Resolution : Controlled kinetic studies under inert atmospheres and real-time monitoring via LC-MS are recommended.

How does the tert-butyl carboxylate group influence physicochemical properties?

Q. Basic Research Focus

- Solubility : Enhances lipophilicity, favoring organic solvents (e.g., dichloromethane, ethyl acetate).

- Stability : Protects the carboxylate from nucleophilic attack under basic conditions but is cleavable via strong acids (e.g., TFA) .

- Crystallinity : Bulky tert-butyl groups often improve crystal packing, aiding X-ray analysis .

What strategies optimize purification of thiomorpholine 1,1-dioxide derivatives?

Q. Basic Research Focus

- Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 4:1 to 1:1) resolves polar sulfone byproducts.

- Recrystallization : Ethanol/water mixtures exploit temperature-dependent solubility differences.

- Troubleshooting : Amorphous precipitates may require trituration with diethyl ether .

What safety protocols are critical for handling thiomorpholine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.